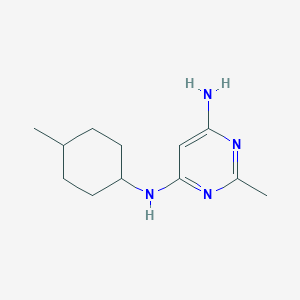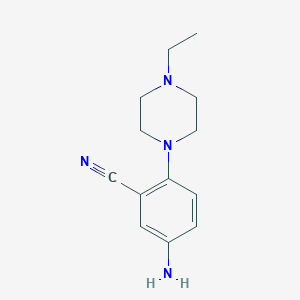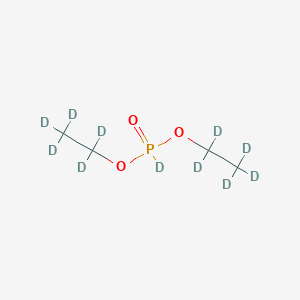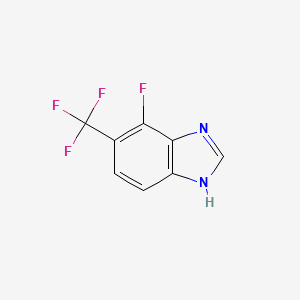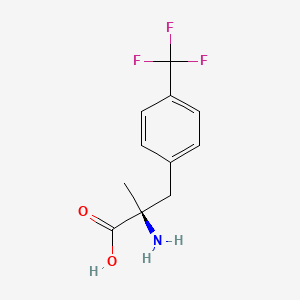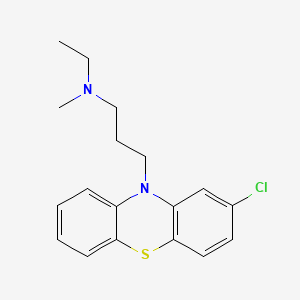
N-Desmethyl N-Ethyl Chlorpromazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl N-Ethyl Chlorpromazine is a derivative of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. This compound is formed through the metabolic processes involving chlorpromazine and is known for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Ethyl Chlorpromazine typically involves the demethylation of chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
化学反応の分析
Types of Reactions
N-Desmethyl N-Ethyl Chlorpromazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
科学的研究の応用
N-Desmethyl N-Ethyl Chlorpromazine has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenothiazine derivatives.
Biology: It is used in studies involving the metabolism and pharmacokinetics of chlorpromazine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of N-Desmethyl N-Ethyl Chlorpromazine involves its interaction with various molecular targets, including dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5-HT1 and 5-HT2). By blocking these receptors, the compound exerts its antipsychotic effects, reducing symptoms such as hallucinations and delusions. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
類似化合物との比較
N-Desmethyl N-Ethyl Chlorpromazine can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
N-Desmethyl Chlorpromazine: Another metabolite of chlorpromazine with similar pharmacological properties.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct pharmacological effects compared to other phenothiazine derivatives.
特性
CAS番号 |
1622313-77-2 |
|---|---|
分子式 |
C18H21ClN2S |
分子量 |
332.9 g/mol |
IUPAC名 |
3-(2-chlorophenothiazin-10-yl)-N-ethyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2S/c1-3-20(2)11-6-12-21-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)21/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
InChIキー |
MZEOTQWGSTYINM-UHFFFAOYSA-N |
正規SMILES |
CCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


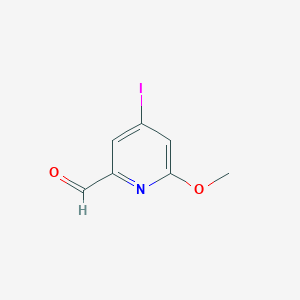
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
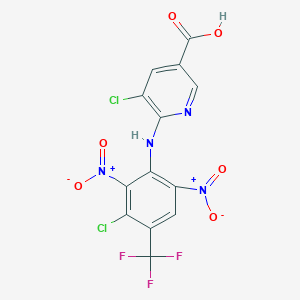

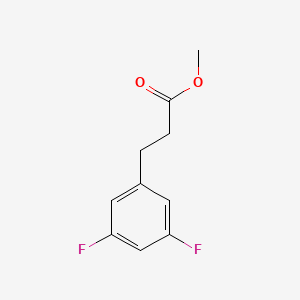

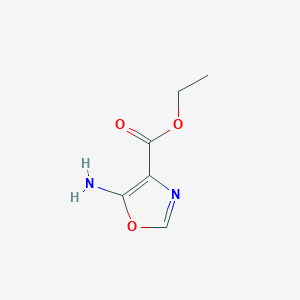
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

